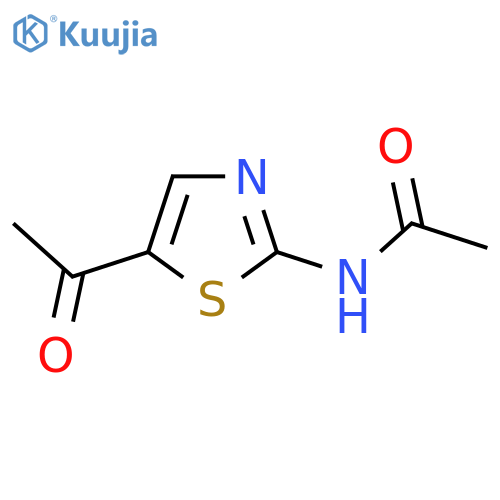

Cas no 860620-57-1 (n-(5-Acetyl-1,3-thiazol-2-yl)acetamide)

N-(5-アセチル-1,3-チアゾール-2-イル)アセトアミドは、チアゾール骨格を有する有機化合物であり、医薬品中間体や生化学研究における重要な原料として利用されます。この化合物は、5位のアセチル基と2位のアセトアミド基という特徴的な構造を持ち、高い反応性と多様な修飾可能性を備えています。特に、ヘテロ環化学や医薬品開発分野において、標的分子の合成や構造活性相関(SAR)研究に有用です。その安定性と溶解性のバランスが良好なため、実験条件下での取り扱いが容易である点も利点です。

860620-57-1 structure

商品名:n-(5-Acetyl-1,3-thiazol-2-yl)acetamide

CAS番号:860620-57-1

MF:C7H8N2O2S

メガワット:184.215620040894

CID:5049318

n-(5-Acetyl-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- n-(5-acetyl-1,3-thiazol-2-yl)acetamide

- N-(5-Acetylthiazol-2-yl)acetamide

- n-(5-Acetyl-1,3-thiazol-2-yl)acetamide

-

- インチ: 1S/C7H8N2O2S/c1-4(10)6-3-8-7(12-6)9-5(2)11/h3H,1-2H3,(H,8,9,11)

- InChIKey: OGTYHEPGCIAZTQ-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1C(C)=O)NC(C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 87.3

n-(5-Acetyl-1,3-thiazol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N297811-100mg |

N-(5-Acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 100mg |

$ 135.00 | 2022-06-03 | ||

| Life Chemicals | F1913-0009-2.5g |

N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 95%+ | 2.5g |

$1050.0 | 2023-09-06 | |

| Life Chemicals | F1913-0009-1g |

N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 95%+ | 1g |

$525.0 | 2023-09-06 | |

| Life Chemicals | F1913-0009-10g |

N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 95%+ | 10g |

$2205.0 | 2023-09-06 | |

| Life Chemicals | F1913-0009-5g |

N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 95%+ | 5g |

$1575.0 | 2023-09-06 | |

| TRC | N297811-1g |

N-(5-Acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 1g |

$ 750.00 | 2022-06-03 | ||

| TRC | N297811-500mg |

N-(5-Acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 500mg |

$ 475.00 | 2022-06-03 | ||

| Life Chemicals | F1913-0009-0.25g |

N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 95%+ | 0.25g |

$473.0 | 2023-09-06 | |

| Life Chemicals | F1913-0009-0.5g |

N-(5-acetyl-1,3-thiazol-2-yl)acetamide |

860620-57-1 | 95%+ | 0.5g |

$498.0 | 2023-09-06 |

n-(5-Acetyl-1,3-thiazol-2-yl)acetamide 関連文献

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

860620-57-1 (n-(5-Acetyl-1,3-thiazol-2-yl)acetamide) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量